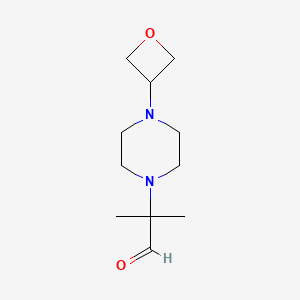

2-Methyl-2-(4-oxetan-3-yl-piperazin-1-yl)-propionaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-methyl-2-[4-(oxetan-3-yl)piperazin-1-yl]propanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O2/c1-11(2,9-14)13-5-3-12(4-6-13)10-7-15-8-10/h9-10H,3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLAVBAIYUSJUSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C=O)N1CCN(CC1)C2COC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Methyl-2-(4-oxetan-3-yl-piperazin-1-yl)-propionaldehyde: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Modern Medicinal Chemistry

2-Methyl-2-(4-oxetan-3-yl-piperazin-1-yl)-propionaldehyde is a heterocyclic compound featuring a unique combination of three key functional motifs: a reactive aldehyde, a pharmacologically significant piperazine ring, and a strained oxetane moiety.[1] This trifecta of functionalities makes it a valuable and versatile building block in contemporary drug discovery and development. Its primary role is as a synthetic intermediate, enabling the construction of more complex molecular architectures with desirable physicochemical and pharmacological properties.

The presence of the piperazine ring is noteworthy, as this scaffold is a common feature in a wide array of approved drugs, known for conferring properties that can improve oral bioavailability and target engagement.[2] The incorporation of an oxetane ring is a modern medicinal chemistry strategy to enhance aqueous solubility, metabolic stability, and lipophilicity, while also providing a three-dimensional structural element.[3] The aldehyde group offers a reactive handle for a variety of chemical transformations, including reductive aminations and condensations, crucial for elongating molecular chains and introducing further complexity. This guide provides a comprehensive overview of the chemical properties, a plausible synthetic pathway, and the potential applications of this intriguing molecule.

Physicochemical and Spectroscopic Profile

This compound is typically a white to yellow solid that is soluble in various organic solvents.[1] It is a polar, water-miscible crystalline solid with an intermediate melting range and a relatively high boiling point.[1]

| Property | Value | Source |

| CAS Number | 1575591-71-7 | [1] |

| Molecular Formula | C₁₁H₂₀N₂O₂ | [1] |

| Molecular Weight | 212.29 g/mol | [1] |

| IUPAC Name | 2-methyl-2-[4-(oxetan-3-yl)piperazin-1-yl]propanal | [1] |

| Appearance | White to yellow solid | [1] |

| Solubility | Soluble in various organic solvents | [1] |

While specific, experimentally verified spectroscopic data remains limited in publicly accessible literature, the expected spectral characteristics can be inferred from its structure. The infrared (IR) spectrum is expected to show a characteristic strong absorption band for the aldehyde carbonyl (C=O) stretch around 1710 cm⁻¹.[1] The ¹H NMR spectrum would be complex, with characteristic signals for the aldehyde proton, the gem-dimethyl groups, and the protons of the piperazine and oxetane rings. Mass spectrometry would show a molecular ion peak corresponding to its molecular weight.

Synthesis and Reactivity: A Strategic Approach

The synthesis of this compound is a multi-step process that strategically combines the key structural components. A plausible and efficient synthetic route would involve the initial formation of the N-substituted piperazine, followed by the introduction of the aldehyde moiety.

Proposed Synthetic Pathway

A logical synthetic approach would involve two main stages:

-

Synthesis of the N-(oxetan-3-yl)piperazine intermediate: This can be achieved through the nucleophilic substitution of a suitable leaving group on the oxetane ring with piperazine.

-

Introduction of the 2-methyl-2-propionaldehyde moiety: This can be accomplished via a Mannich-type reaction or a related condensation reaction.

Caption: Proposed two-stage synthesis of the target compound.

Experimental Protocol: A Representative Synthesis

The following is a representative, detailed protocol for the synthesis, based on established chemical principles for similar transformations.

Step 1: Synthesis of 1-(oxetan-3-yl)piperazine

-

To a stirred solution of piperazine (2 equivalents) in a suitable solvent such as acetonitrile, add 3-bromooxetane (1 equivalent) dropwise at room temperature.

-

The reaction mixture is then heated to reflux and stirred for 12-18 hours, with reaction progress monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

-

The residue is taken up in water and extracted with a suitable organic solvent (e.g., ethyl acetate).

-

The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to yield crude 1-(oxetan-3-yl)piperazine, which can be purified by column chromatography.

Step 2: Synthesis of this compound

-

To a cooled (0 °C) solution of 1-(oxetan-3-yl)piperazine (1 equivalent) and isobutyraldehyde (1.2 equivalents) in a suitable solvent like ethanol, add a catalytic amount of a secondary amine catalyst (e.g., proline).

-

The reaction mixture is stirred at room temperature for 24-48 hours, with progress monitored by TLC.

-

After completion, the solvent is evaporated, and the residue is purified by flash column chromatography on silica gel to afford the final product, this compound.

Reactivity and Chemical Transformations

The chemical reactivity of this compound is dictated by its three principal functional groups:

-

Aldehyde: The aldehyde group is susceptible to nucleophilic attack and can readily undergo reactions such as oxidation to a carboxylic acid, reduction to an alcohol, and formation of imines, oximes, and hydrazones. It is a key reactive site for building larger molecules.[1]

-

Piperazine: The secondary amine within the piperazine ring can be further functionalized through alkylation, acylation, or arylation reactions, allowing for the introduction of diverse substituents.[1]

-

Oxetane: The strained four-membered oxetane ring can undergo ring-opening reactions under certain conditions, such as in the presence of strong nucleophiles or under acidic conditions, providing another avenue for chemical modification.[1]

Applications in Drug Discovery and Development

This aldehyde is primarily utilized as a key intermediate in the synthesis of pharmacologically active compounds, particularly in the development of kinase inhibitors.

Role as a Precursor to Bruton's Tyrosine Kinase (BTK) Inhibitors

A significant application of this compound is in the synthesis of potent and selective inhibitors of Bruton's Tyrosine Kinase (BTK). BTK is a crucial enzyme in B-cell receptor signaling and is a validated therapeutic target for various autoimmune diseases and B-cell malignancies.

The aldehyde functionality of this compound serves as a crucial electrophilic partner in the key carbon-carbon bond-forming step to construct the core of complex BTK inhibitors. For instance, it is a likely precursor in the synthesis of Rilzabrutinib (PRN1008), an oral, reversible covalent inhibitor of BTK that has shown promise in clinical trials for autoimmune conditions.[4][5][6]

Caption: Role as an intermediate in BTK inhibitor synthesis.

The rationale for incorporating the oxetane-piperazine aldehyde moiety into these inhibitors is multifaceted:

-

Improved Physicochemical Properties: The oxetane group enhances aqueous solubility and can improve metabolic stability, which are critical for developing orally bioavailable drugs.

-

Vectorial Exit and Target Engagement: The specific substitution pattern on the piperazine ring allows for precise orientation of the molecule within the kinase active site, enabling optimal interactions with key amino acid residues.

-

Modulation of Basicity: The electron-withdrawing nature of the oxetane can modulate the basicity of the piperazine nitrogens, which can be advantageous for cell permeability and reducing off-target effects.

Conclusion and Future Perspectives

This compound stands out as a strategically designed synthetic intermediate with significant potential in medicinal chemistry. Its unique combination of a reactive aldehyde, a versatile piperazine scaffold, and a property-enhancing oxetane ring makes it a valuable tool for the synthesis of complex and potent drug candidates. The demonstrated utility of this building block in the development of next-generation kinase inhibitors, such as Rilzabrutinib, underscores its importance. As the demand for novel therapeutics with improved "drug-like" properties continues to grow, the strategic use of such well-designed, multifunctional building blocks will undoubtedly play an increasingly crucial role in accelerating the drug discovery process. Further exploration of the reactivity of this compound and its application in the synthesis of other classes of bioactive molecules represents a promising avenue for future research.

References

- 1. Buy this compound | 1575591-71-7 [smolecule.com]

- 2. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Discovery of Reversible Covalent Bruton's Tyrosine Kinase Inhibitors PRN473 and PRN1008 (Rilzabrutinib) - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Structure Elucidation of 2-Methyl-2-(4-(oxetan-3-yl)piperazin-1-yl)propanal

Abstract

In the landscape of modern drug discovery and development, the unambiguous determination of a chemical structure is a foundational requirement. It ensures intellectual property, informs structure-activity relationships (SAR), and is a prerequisite for regulatory submission. This guide provides a comprehensive, in-depth walkthrough of the analytical strategies and methodologies employed to elucidate the structure of a novel N-substituted piperazine derivative, 2-Methyl-2-(4-(oxetan-3-yl)piperazin-1-yl)propanal. By integrating data from High-Resolution Mass Spectrometry (HRMS) and a suite of advanced Nuclear Magnetic Resonance (NMR) spectroscopy techniques—including ¹H, ¹³C, DEPT-135, COSY, HSQC, and HMBC—we present a logical, evidence-based pathway from an unknown sample to a fully confirmed chemical structure. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both practical, step-by-step protocols and the expert rationale behind each analytical choice.

Introduction and Analytical Strategy

The compound , provided as a purified but structurally unconfirmed sample, is a potential building block in a new synthetic pathway. The proposed IUPAC name, 2-Methyl-2-(4-(oxetan-3-yl)piperazin-1-yl)propanal, suggests a complex aliphatic structure containing several key functionalities: an aldehyde, a quaternary carbon center, a piperazine ring, and an oxetane ring. Each of these features presents unique spectroscopic signatures that can be leveraged for confirmation.

Our analytical approach is designed to be systematic and self-validating. The core principle is to first establish the elemental composition and then to piece together the molecular framework by identifying and connecting individual spin systems.

Workflow for Structure Elucidation

The logical flow of our investigation is as follows:

-

Elemental Composition: Determine the exact molecular formula using High-Resolution Mass Spectrometry (HRMS).

-

Carbon Skeleton and Protonation: Identify all unique carbon environments and determine the number of attached protons for each (CH₃, CH₂, CH, or C) using ¹³C and DEPT-135 NMR.

-

Proton Environment and Connectivity: Map out the proton environments and their through-bond connectivities (²JHH, ³JHH) using ¹H and COSY NMR.

-

Direct One-Bond C-H Correlations: Unambiguously link each proton to its directly attached carbon atom using HSQC.

-

Long-Range C-H Correlations: Assemble the molecular fragments and confirm the placement of quaternary carbons by identifying 2- and 3-bond correlations using HMBC.

-

Data Synthesis and Final Confirmation: Integrate all spectroscopic data to build and confirm the final structure.

Caption: Overall workflow for structure elucidation.

High-Resolution Mass Spectrometry (HRMS)

Expertise & Causality: Before delving into the complex world of NMR, it is imperative to establish the molecular formula. HRMS provides the exact mass of the parent ion with high precision (typically < 5 ppm), which allows for the unambiguous determination of the elemental composition.[1][2][3] This step acts as a fundamental constraint, dramatically reducing the number of possible structures and validating the subsequent NMR interpretation. An accurate formula is the bedrock upon which the entire elucidation is built.

Experimental Protocol: HRMS Analysis

-

Sample Preparation: A 1 mg/mL solution of the compound was prepared in methanol (LC-MS grade).

-

Instrumentation: Waters Xevo G2-XS QTof Mass Spectrometer.

-

Ionization Mode: Electrospray Ionization, Positive Mode (ESI+).

-

Infusion: The sample was introduced via direct infusion at a flow rate of 10 µL/min.

-

Mass Analyzer: Time-of-Flight (TOF) in high-resolution mode.

-

Data Acquisition: Data was acquired over a mass range of m/z 50-500. Leucine enkephalin was used as the lock mass for real-time mass correction.

Results and Interpretation

The HRMS spectrum displayed a prominent protonated molecular ion [M+H]⁺.

| Ion | Calculated Exact Mass | Observed m/z | Δ (ppm) |

| [C₁₂H₂₃N₂O₂]⁺ | 227.1754 | 227.1751 | -1.3 |

The observed m/z of 227.1751 is in excellent agreement with the calculated exact mass for the protonated form of the proposed molecular formula C₁₂H₂₂N₂O₂. The mass accuracy of -1.3 ppm is well within the acceptable range for confident formula assignment.[4][5] This result provides strong evidence for the elemental composition of the molecule.

¹D NMR Spectroscopy: ¹H, ¹³C, and DEPT-135

Expertise & Causality: One-dimensional NMR is the workhorse of structure elucidation. The ¹H NMR spectrum provides information on the number of distinct proton environments and their local connectivity through spin-spin coupling. The ¹³C NMR spectrum reveals the number of unique carbon atoms. The DEPT-135 experiment is crucial as it differentiates carbons based on the number of attached protons (CH₃ and CH groups as positive signals, CH₂ groups as negative signals, and quaternary carbons as absent).[6][7][8] Running these experiments first allows for the identification of the basic molecular components before establishing their connectivity.

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Approximately 10 mg of the compound was dissolved in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Bruker Avance III HD 500 MHz spectrometer equipped with a cryoprobe.

-

¹H NMR Parameters: 32 scans, spectral width of 16 ppm, acquisition time of 2.0 s, relaxation delay of 2.0 s.

-

¹³C NMR Parameters: 1024 scans, spectral width of 240 ppm, proton-decoupled.

-

DEPT-135 Parameters: 256 scans, using standard Bruker pulse program. Data processing was performed using TopSpin software.

Results and Interpretation

¹³C and DEPT-135 Analysis: The ¹³C NMR spectrum showed 12 distinct carbon signals, consistent with the molecular formula C₁₂H₂₂N₂O₂. The DEPT-135 spectrum provided the following carbon type assignments:[9][10]

-

CH₃ (Positive): 1 signal

-

CH₂ (Negative): 5 signals

-

CH (Positive): 2 signals

-

C (Quaternary/Absent): 4 signals (inferred by comparing ¹³C and DEPT-135)

This count (1 CH₃ + 5 CH₂ + 2 CH + 4 C) perfectly matches the 12 carbons of the molecular formula. The chemical shifts provide initial clues: a signal at δ 204.5 ppm is characteristic of an aldehyde carbonyl, while signals at δ 77.2 and 72.9 ppm are indicative of carbons bonded to oxygen in the oxetane ring.

¹H NMR Analysis: The ¹H NMR spectrum showed several distinct and well-resolved signals. Key observations included:

-

A singlet at δ 9.45 ppm, characteristic of an aldehyde proton.

-

A singlet at δ 1.05 ppm integrating to 6H, suggesting two equivalent methyl groups on a quaternary carbon.

-

A complex series of multiplets in the δ 2.4-2.8 ppm region, typical for piperazine ring protons.

-

A distinct set of multiplets between δ 3.8-4.7 ppm, characteristic of the oxetane ring protons.

The integration of all signals was consistent with the 22 protons of the molecular formula.

2D NMR Correlation Spectroscopy: COSY, HSQC, and HMBC

Expertise & Causality: While 1D NMR identifies the pieces, 2D NMR puts the puzzle together.[11][12]

-

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds (H-C-H or H-C-C-H).[13][14] It is essential for tracing out the proton connectivity within individual fragments like the oxetane and piperazine rings.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon to which it is directly attached (one-bond ¹JCH coupling).[15][16] It provides an unambiguous link between the ¹H and ¹³C assignments.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for final structure confirmation. It reveals correlations between protons and carbons that are two or three bonds away (²JCH, ³JCH).[15][17][18] This allows for the connection of isolated spin systems and the definitive placement of non-protonated quaternary carbons and heteroatoms.

Results and Interpretation

COSY Analysis: The COSY spectrum revealed key connectivities:

-

Strong correlations between the oxetane protons, confirming the H(a)-C-C-H(b) and H(a)-C-C-H(c) spin system.

-

Correlations within the piperazine ring protons, confirming the two -CH₂-CH₂- units.

-

Crucially, there were no correlations to the aldehyde proton (δ 9.45) or the methyl protons (δ 1.05), confirming they are isolated spin systems, as expected.

HSQC Analysis: The HSQC spectrum allowed for the direct assignment of each protonated carbon by linking the previously analyzed ¹H and ¹³C signals. For example, the proton at δ 4.65 ppm correlated directly to the carbon at δ 77.2 ppm, confirming this as one of the oxetane -CH₂- groups.

HMBC Analysis and Final Assembly: The HMBC spectrum provided the final, conclusive links to assemble the molecule.

References

- 1. fiveable.me [fiveable.me]

- 2. longdom.org [longdom.org]

- 3. resolvemass.ca [resolvemass.ca]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. 13.12 DEPT 13C NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]

- 9. Video: ¹³C NMR: Distortionless Enhancement by Polarization Transfer (DEPT) [jove.com]

- 10. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 11. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 12. Fiehn Lab - Structure Elucidation [fiehnlab.ucdavis.edu]

- 13. m.youtube.com [m.youtube.com]

- 14. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

- 15. scribd.com [scribd.com]

- 16. Structural Analysis of Organic Compound Using 2D - NMR Spectrum | Column | JEOL [jeol.com]

- 17. hyphadiscovery.com [hyphadiscovery.com]

- 18. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Physicochemical Properties of 2-Methyl-2-(4-oxetan-3-yl-piperazin-1-yl)-propionaldehyde

Abstract

This technical guide provides a comprehensive analysis of the core physicochemical properties of the novel synthetic compound, 2-Methyl-2-(4-oxetan-3-yl-piperazin-1-yl)-propionaldehyde. In drug discovery and development, a thorough understanding of a molecule's physicochemical profile is paramount for predicting its pharmacokinetic behavior, including absorption, distribution, metabolism, and excretion (ADME). This document outlines the theoretical considerations for this molecule's key properties—lipophilicity, aqueous solubility, ionization constant (pKa), and chemical stability—based on its unique structural motifs. Furthermore, it provides detailed, field-proven experimental protocols for the empirical determination of these properties, establishing a framework for its comprehensive characterization. The integration of the piperazine, oxetane, and aldehyde functionalities presents a unique profile that warrants in-depth investigation for its potential applications in medicinal chemistry.

Introduction to the Molecule

This compound is a complex heterocyclic compound featuring several key functional groups of high interest in modern medicinal chemistry.[1] The piperazine ring is a common scaffold in pharmacologically active compounds, often enhancing aqueous solubility and providing handles for synthetic modification.[2][3] The oxetane moiety, a four-membered cyclic ether, has gained significant traction as a "magic methyl" or carbonyl bioisostere. Its incorporation can lead to marked improvements in physicochemical properties such as solubility and metabolic stability while reducing lipophilicity.[4][5][6] Finally, the aldehyde group, while reactive, offers a potential site for covalent modification or further synthetic elaboration.[1]

The systematic characterization of this molecule is a critical step toward understanding its potential as a drug candidate or a synthetic intermediate.[7] This guide serves as a foundational resource, detailing the essential experiments and theoretical underpinnings required to build a robust physicochemical profile.

Molecular Structure:

Figure 1: 2D Structure of the title compound.

Predicted Physicochemical Properties

Computational models provide a valuable first pass in assessing the drug-like properties of a novel chemical entity. The following table summarizes key properties predicted from the molecule's structure.

| Property | Predicted Value | Source | Significance in Drug Development |

| Molecular Formula | C₁₁H₂₀N₂O₂ | [1] | Defines the elemental composition and molecular weight. |

| Molecular Weight | 212.29 g/mol | [1] | Influences diffusion and transport across membranes; generally <500 Da is preferred. |

| Boiling Point | 297.3 ± 35.0 °C | [8] | Indicator of volatility and intermolecular forces. |

| Density | 1.130 ± 0.06 g/cm³ | [8] | Relates to the compound's packing in the solid state. |

| pKa | 6.28 ± 0.70 | [8] | Governs the ionization state at physiological pH, impacting solubility and permeability. |

Core Physicochemical Characterization: Protocols & Rationale

The following sections detail the theoretical basis and gold-standard experimental protocols for determining the critical physicochemical properties of the title compound.

Lipophilicity (LogP / LogD)

3.1.1 Theoretical Insights & Causality Lipophilicity, the measure of a compound's affinity for a lipid-like environment versus an aqueous one, is a critical determinant of its ADME properties.[9] It is expressed as the logarithm of the partition coefficient (LogP) for the neutral species or the distribution coefficient (LogD) at a specific pH for ionizable compounds.[10] For this compound, the piperazine moiety contains basic nitrogens, making LogD the more physiologically relevant parameter.

-

Structural Contributors: The hydrocarbon backbone and methyl group contribute to lipophilicity. The polar oxetane, aldehyde, and piperazine nitrogens decrease lipophilicity and enhance aqueous solubility.[5][11] The oxetane ring, in particular, is a modern tool used to reduce lipophilicity compared to analogues like a gem-dimethyl group.[4]

-

Expected Profile: Given the presence of multiple heteroatoms and the basic piperazine ring, the molecule is expected to have moderate lipophilicity. The LogD at physiological pH (7.4) will be significantly lower than its LogP due to protonation of the piperazine nitrogens.

3.1.2 Gold-Standard Experimental Protocol: Shake-Flask Method for LogD₇.₄ The shake-flask method is the universally recognized gold standard for LogP and LogD determination due to its direct measurement of partitioning.[10][12][13]

Methodology:

-

Preparation of Pre-Saturated Solvents: Mix equal volumes of 1-octanol and phosphate-buffered saline (PBS, pH 7.4). Shake vigorously for 24 hours to ensure mutual saturation. Allow the phases to separate completely.[14]

-

Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in a suitable solvent like DMSO.[14]

-

Partitioning: In a glass vial, add a precise volume of the pre-saturated 1-octanol and pre-saturated PBS (e.g., 2 mL of each).

-

Compound Addition: Add a small aliquot of the DMSO stock solution to the biphasic system, ensuring the final DMSO concentration is minimal (<1%) to avoid affecting the partitioning.

-

Equilibration: Cap the vial and shake gently on a mechanical shaker at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 2-24 hours).

-

Phase Separation: Centrifuge the vial to ensure complete separation of the aqueous and octanol phases.

-

Quantification: Carefully withdraw an aliquot from each phase. Quantify the concentration of the compound in each phase using a validated analytical method, such as HPLC-UV.

-

Calculation: Calculate the LogD using the formula: LogD₇.₄ = log₁₀ ( [Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₚₑₛ )[14]

Aqueous Solubility

3.2.1 Theoretical Insights & Causality Aqueous solubility is a prerequisite for absorption from the gastrointestinal tract and for formulation of intravenous dosage forms.[15][16] Poor solubility is a major hurdle in early drug development.

-

Structural Contributors: The polar functional groups (oxetane oxygen, aldehyde carbonyl, piperazine nitrogens) are expected to form hydrogen bonds with water, promoting solubility.[2][4] However, the overall carbon framework can limit solubility. As a weak base, the compound's solubility is expected to be highly pH-dependent, increasing significantly at pH values below its pKa due to the formation of the more soluble protonated salt.[16]

-

Expected Profile: The compound is predicted to be a solid.[8] Its intrinsic solubility (the solubility of the neutral form) may be low to moderate, but it should exhibit significantly higher solubility in acidic media.

3.2.2 Gold-Standard Experimental Protocol: Thermodynamic Solubility via Shake-Flask This method determines the equilibrium solubility, which is the most accurate and relevant measure for biopharmaceutical assessment.[16][17]

Methodology:

-

Medium Preparation: Prepare buffers at various relevant pH values (e.g., pH 2.0, pH 5.0, and pH 7.4).

-

Sample Preparation: Add an excess amount of the solid compound to vials containing each buffer. The presence of undissolved solid throughout the experiment is crucial.

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for at least 24 hours to ensure equilibrium is reached.[17]

-

Sample Processing: After equilibration, allow the vials to stand, letting the excess solid settle.

-

Filtration/Centrifugation: Withdraw a sample from the supernatant and clarify it by passing it through a low-binding filter (e.g., 0.22 µm PVDF) or by high-speed centrifugation to remove all undissolved solid.

-

Quantification: Dilute the clarified filtrate with a suitable solvent and determine the concentration using a validated HPLC-UV method against a standard curve.

-

Analysis: The measured concentration represents the thermodynamic solubility at that specific pH.

Ionization Constant (pKa)

3.3.1 Theoretical Insights & Causality The pKa is the pH at which a compound exists in a 50:50 ratio of its protonated and unprotonated forms.[18] It is a critical parameter that dictates the extent of ionization in different physiological compartments, which in turn governs solubility, permeability, and target binding.[19][20]

-

Structural Contributors: The piperazine moiety contains two nitrogen atoms that can be protonated. The pKa of unsubstituted piperazine is approximately 5.7 and 9.8.[7] In the title compound, one nitrogen is a tertiary amine substituted with an alkyl group, and the other is substituted with an oxetane ring. The electron-withdrawing nature of the oxetane's oxygen atom is known to significantly lower the basicity (and thus the pKa) of adjacent amines.[11]

-

Expected Profile: The molecule is expected to have at least one basic pKa, likely associated with the tertiary amine nitrogen. The predicted pKa of ~6.28 suggests this compound will be partially protonated in the acidic environment of the stomach but largely neutral at the pH of the small intestine and blood.[8]

3.3.2 Gold-Standard Experimental Protocol: Potentiometric Titration Potentiometric titration is a highly accurate and reliable method for pKa determination.[18][19][21]

Methodology:

-

System Calibration: Calibrate a high-precision pH meter and electrode using at least three standard buffers (e.g., pH 4, 7, and 10).[21]

-

Sample Preparation: Accurately weigh and dissolve the compound in a suitable solvent system (e.g., water or a water/co-solvent mixture for poorly soluble compounds) to a known concentration (e.g., 1 mM). Maintain a constant ionic strength using a background electrolyte like 0.15 M KCl.[21]

-

Titration - Acidification: Purge the solution with nitrogen to remove dissolved CO₂. Acidify the solution to a low starting pH (e.g., pH 2) with a standardized HCl solution.[21]

-

Titration - Basification: Titrate the solution by making small, precise additions of a standardized NaOH solution.

-

Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the titration curve, which corresponds to the point of half-neutralization. This is most accurately found by plotting the first derivative of the curve (ΔpH/ΔV vs. V).

-

Replication: Perform the titration in triplicate to ensure reproducibility.[21]

Chemical Stability

3.4.1 Theoretical Insights & Causality Chemical stability is essential for determining a compound's shelf-life and its potential for degradation under physiological conditions.

-

Structural Liabilities:

-

Aldehyde Group: Aldehydes are susceptible to oxidation to form carboxylic acids.[22][23] This can be tested using reagents like Tollen's or Fehling's solution in a qualitative manner, but quantitative assessment requires stability-indicating assays.[24][25]

-

Oxetane Ring: While generally more stable than other strained ethers, the oxetane ring can be susceptible to ring-opening under harsh acidic conditions.[26]

-

Piperazine Moiety: This ring is generally stable, but like other amines, it can be susceptible to oxidation.[7]

-

-

Expected Profile: The compound's primary liability is likely the aldehyde group. Stability should be assessed across a range of pH values and in the presence of oxidative stress.

3.4.2 Experimental Protocol: HPLC-Based Stability Assessment

Methodology:

-

Stock Solution: Prepare a stock solution of the compound in a non-reactive organic solvent (e.g., acetonitrile).

-

Incubation Solutions: Dilute the stock solution into various aqueous buffers (e.g., pH 2, 7.4, and 9) to a final concentration suitable for HPLC analysis.

-

Stress Conditions:

-

pH Stability: Incubate the buffered solutions at a controlled temperature (e.g., 40°C).

-

Oxidative Stability: To a solution at pH 7.4, add a small amount of hydrogen peroxide (e.g., 0.1% H₂O₂) and incubate.

-

-

Time Points: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.

-

Quenching: Stop any further degradation by diluting the aliquot into the HPLC mobile phase or another suitable solvent.

-

HPLC Analysis: Analyze the samples using a validated, stability-indicating HPLC method. This method must be able to separate the parent compound from any potential degradants.

-

Data Analysis: Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample. Plot the natural log of the percentage remaining versus time to determine the degradation rate constant.

Integrated Characterization Workflow & Data Summary

A logical workflow is essential for the efficient and comprehensive characterization of a new chemical entity.

Caption: Workflow for physicochemical characterization.

Summary of Physicochemical Properties:

| Parameter | Method | Conditions | Expected Outcome |

| LogD | Shake-Flask | pH 7.4, 25°C | Moderate lipophilicity, value influenced by protonation. |

| Aqueous Solubility | Shake-Flask | pH 2.0, 7.4; 25°C | pH-dependent; higher solubility at low pH. |

| pKa | Potentiometric Titration | 0.15 M KCl, 25°C | Basic pKa ~6-7 due to piperazine nitrogen. |

| Chemical Stability | HPLC-UV | pH 2, 7.4, 9; 40°C | Potential degradation via aldehyde oxidation. |

Conclusion

This compound embodies a confluence of modern medicinal chemistry motifs. Its physicochemical profile, dictated by the interplay between the basic piperazine, the polar oxetane, and the reactive aldehyde, is complex and requires careful empirical evaluation. The theoretical considerations and detailed experimental protocols provided in this guide establish a robust framework for this characterization. A comprehensive understanding of its solubility, lipophilicity, ionization, and stability is the foundational step in assessing its viability for further development and unlocking its full potential in a research or therapeutic context.

References

- 1. Buy this compound | 1575591-71-7 [smolecule.com]

- 2. Piperazine amides with desirable solubility, physicochemical and drug-like properties: Synthesis and evaluation of the anti-Trypanosoma cruzi activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. This compound | 1575591-71-7 [amp.chemicalbook.com]

- 9. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 10. LogP / LogD shake-flask method [protocols.io]

- 11. benchchem.com [benchchem.com]

- 12. Interlaboratory study of log P determination by shake-flask and potentiometric methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. encyclopedia.pub [encyclopedia.pub]

- 14. researchgate.net [researchgate.net]

- 15. moglen.law.columbia.edu [moglen.law.columbia.edu]

- 16. pharmatutor.org [pharmatutor.org]

- 17. lup.lub.lu.se [lup.lub.lu.se]

- 18. bulletin.mfd.org.mk [bulletin.mfd.org.mk]

- 19. dergipark.org.tr [dergipark.org.tr]

- 20. ijirss.com [ijirss.com]

- 21. creative-bioarray.com [creative-bioarray.com]

- 22. chem.libretexts.org [chem.libretexts.org]

- 23. quora.com [quora.com]

- 24. studymind.co.uk [studymind.co.uk]

- 25. byjus.com [byjus.com]

- 26. chemrxiv.org [chemrxiv.org]

An In-Depth Technical Guide to the Synthesis of 2-Methyl-2-(4-oxetan-3-yl-piperazin-1-yl)-propionaldehyde

Abstract

This technical guide provides a comprehensive and scientifically grounded protocol for the synthesis of the novel heterocyclic compound, 2-Methyl-2-(4-oxetan-3-yl-piperazin-1-yl)-propionaldehyde. This molecule is of significant interest to researchers in medicinal chemistry and drug development due to its unique structural combination of an oxetane, a piperazine, and a sterically hindered aldehyde moiety.[1] The oxetane ring, in particular, is a valuable functional group in modern drug discovery, often employed to enhance physicochemical properties such as solubility and metabolic stability. This guide details a robust and efficient two-step synthetic pathway, commencing with the readily available intermediate, 1-(oxetan-3-yl)piperazine. The causality behind the selection of each reagent and reaction condition is thoroughly explained, ensuring both reproducibility and a deep understanding of the underlying chemical principles.

Introduction: Strategic Importance and Synthetic Rationale

The target molecule, this compound, presents a unique scaffold for the exploration of new chemical space in drug discovery. The piperazine core is a ubiquitous feature in a vast number of approved pharmaceuticals, valued for its ability to modulate aqueous solubility and to serve as a versatile linker between different pharmacophoric elements. The incorporation of a strained four-membered oxetane ring is a contemporary strategy to replace gem-dimethyl or carbonyl groups, often leading to improved metabolic profiles and target engagement.[1] The terminal propionaldehyde functionality, with its sterically encumbered α-carbon, offers a reactive handle for further synthetic elaboration or for direct interaction with biological targets.

The synthetic approach detailed herein is predicated on a convergent and logical assembly of these key structural motifs. Recognizing the commercial availability of the key building block, 1-(oxetan-3-yl)piperazine, our strategy focuses on the efficient construction of the 2-methyl-2-aminopropionaldehyde sidechain. This is achieved through a two-step sequence:

-

Nucleophilic Ring-Opening of Isobutylene Oxide: This step efficiently installs the 2-methyl-2-(piperazin-1-yl)propan-1-ol backbone through a highly regioselective nucleophilic attack of the secondary amine of 1-(oxetan-3-yl)piperazine on the sterically less hindered carbon of the epoxide. This method is a classic and reliable approach for the synthesis of β-amino alcohols.

-

Selective Oxidation of the Primary Alcohol: The terminal primary alcohol of the intermediate is then carefully oxidized to the desired aldehyde. For this transformation, we will detail the use of the Dess-Martin periodinane (DMP) oxidation, a modern and mild method that is highly effective for the conversion of primary alcohols to aldehydes without the risk of over-oxidation to the corresponding carboxylic acid.[2][3] This method is also known for its tolerance of other functional groups, such as the tertiary amines and the ether linkage present in our substrate.[2]

This strategic pathway is designed to be both high-yielding and amenable to scale-up, providing a practical route for the synthesis of this and structurally related compounds for further investigation.

Visualizing the Synthetic Pathway

Caption: A high-level overview of the two-step synthesis.

Part 1: Synthesis of the Precursor Alcohol, 2-Methyl-2-(4-(oxetan-3-yl)piperazin-1-yl)propan-1-ol

Experimental Protocol

| Reagent/Solvent | Molecular Weight ( g/mol ) | Amount | Moles |

| 1-(Oxetan-3-yl)piperazine | 142.20 | 10.0 g | 0.0703 |

| Isobutylene Oxide | 72.11 | 5.58 g | 0.0773 |

| Methanol (MeOH) | 32.04 | 100 mL | - |

Step-by-Step Methodology:

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-(oxetan-3-yl)piperazine (10.0 g, 0.0703 mol).

-

Dissolution: Add methanol (100 mL) to the flask and stir at room temperature until the 1-(oxetan-3-yl)piperazine is completely dissolved.

-

Addition of Epoxide: To the stirred solution, add isobutylene oxide (5.58 g, 0.0773 mol, 1.1 equivalents) dropwise over a period of 15 minutes. An ice bath can be used to moderate any initial exotherm.

-

Reaction: Heat the reaction mixture to reflux (approximately 65 °C) and maintain this temperature for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: After the reaction is complete, allow the mixture to cool to room temperature. Remove the methanol under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude oil can be purified by column chromatography on silica gel. A gradient elution system of dichloromethane (DCM) and methanol (e.g., 100:0 to 95:5 DCM:MeOH) is typically effective. The fractions containing the desired product are combined and the solvent is removed under reduced pressure to yield the pure 2-Methyl-2-(4-(oxetan-3-yl)piperazin-1-yl)propan-1-ol as a viscous oil or a low-melting solid.

Causality and Experimental Insights

-

Choice of Solvent: Methanol is an excellent solvent for this reaction as it readily dissolves the polar starting materials and its protic nature can facilitate the ring-opening of the epoxide.

-

Stoichiometry: A slight excess of isobutylene oxide is used to ensure complete consumption of the more valuable 1-(oxetan-3-yl)piperazine.

-

Reaction Conditions: Refluxing in methanol provides sufficient thermal energy to overcome the activation barrier for the nucleophilic attack of the piperazine nitrogen on the epoxide ring. The regioselectivity of the attack is directed to the less substituted carbon of the epoxide due to steric hindrance.

Part 2: Oxidation to this compound

Experimental Protocol

| Reagent/Solvent | Molecular Weight ( g/mol ) | Amount | Moles |

| 2-Methyl-2-(4-(oxetan-3-yl)piperazin-1-yl)propan-1-ol | 214.30 | 10.0 g | 0.0466 |

| Dess-Martin Periodinane (DMP) | 424.14 | 21.7 g | 0.0512 |

| Dichloromethane (DCM) | 84.93 | 200 mL | - |

| Saturated aqueous NaHCO₃ | - | 100 mL | - |

| Anhydrous Na₂SO₄ | - | - | - |

Step-by-Step Methodology:

-

Reaction Setup: In a 500 mL round-bottom flask under a nitrogen atmosphere, dissolve the precursor alcohol (10.0 g, 0.0466 mol) in anhydrous dichloromethane (200 mL).

-

Addition of Oxidant: To the stirred solution at room temperature, add Dess-Martin periodinane (21.7 g, 0.0512 mol, 1.1 equivalents) portion-wise over 20 minutes. The reaction is typically mildly exothermic.

-

Reaction: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC until the starting alcohol is consumed.

-

Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (100 mL) and a saturated aqueous solution of sodium thiosulfate (50 mL) to reduce any excess DMP. Stir vigorously for 15-20 minutes until the organic layer is clear.

-

Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Washing and Drying: Combine the organic layers and wash with saturated aqueous sodium bicarbonate (1 x 50 mL) and then with brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford the final product, this compound.

Causality and Experimental Insights

-

Choice of Oxidant: The Dess-Martin periodinane is chosen for its mild reaction conditions (room temperature, neutral pH), which are compatible with the amine and ether functionalities in the molecule.[2] Unlike chromium-based oxidants or Swern oxidation, it does not require cryogenic temperatures or produce noxious byproducts like dimethyl sulfide.[4][5]

-

Solvent: Dichloromethane is the solvent of choice as it is relatively inert and effectively dissolves both the substrate and the DMP reagent.

-

Workup: The quenching step with sodium bicarbonate and sodium thiosulfate is crucial for neutralizing the acetic acid byproduct of the reaction and for decomposing any remaining DMP, simplifying the subsequent purification process.

Characterization Data (Expected)

-

Molecular Formula: C₁₁H₂₀N₂O₂[6]

-

Molecular Weight: 212.29 g/mol [6]

-

Appearance: White to off-white solid or a pale yellow oil.[1]

-

¹H NMR (CDCl₃, 400 MHz): Expected signals would include those for the aldehyde proton (~9.5 ppm), the oxetane ring protons (~4.5-4.7 ppm), the piperazine ring protons (~2.4-2.8 ppm), and the two methyl groups as a singlet (~1.1 ppm).

-

¹³C NMR (CDCl₃, 101 MHz): The aldehyde carbonyl carbon should appear around 204 ppm. Other characteristic signals would be for the carbons of the oxetane, piperazine, and the quaternary carbon bearing the methyl groups.

-

Mass Spectrometry (ESI+): m/z = 213.16 [M+H]⁺

Safety and Handling

-

1-(Oxetan-3-yl)piperazine: May cause skin and eye irritation. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Isobutylene Oxide: Is a flammable and volatile liquid. It is also a suspected carcinogen. All manipulations should be performed in a well-ventilated fume hood.

-

Dess-Martin Periodinane: Can be shock-sensitive and potentially explosive upon heating.[7] Handle with care and avoid grinding or excessive heating.

-

Dichloromethane: Is a volatile and potentially carcinogenic solvent. Use only in a fume hood.

Conclusion

The synthetic route outlined in this technical guide provides a reliable and efficient method for the preparation of this compound. By leveraging the commercially available 1-(oxetan-3-yl)piperazine and employing a robust two-step sequence of nucleophilic epoxide ring-opening followed by a mild and selective Dess-Martin oxidation, this valuable building block for medicinal chemistry can be accessed in good yields. The detailed protocols and the discussion of the underlying chemical principles are intended to empower researchers to confidently synthesize this and related molecules for their drug discovery programs.

References

- 1. Buy this compound | 1575591-71-7 [smolecule.com]

- 2. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Swern oxidation - Wikipedia [en.wikipedia.org]

- 5. The Swern Oxidation: Mechanism and Features - Chemistry Hall [chemistryhall.com]

- 6. GSRS [precision.fda.gov]

- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

The Strategic Integration of Oxetane-Piperazine Aldehydes: A Technical Guide for Advanced Drug Discovery

Abstract

In the ever-evolving landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer enhanced control over physicochemical and pharmacokinetic properties is paramount. This technical guide delves into the synthesis and potential applications of a unique and powerful class of building blocks: oxetane-containing piperazine aldehydes. By synergistically combining the advantageous properties of the oxetane ring, the versatile piperazine core, and the reactive aldehyde handle, these scaffolds present a compelling platform for the rapid generation of diverse and drug-like compound libraries. This document provides a comprehensive overview of the rationale behind their design, a detailed synthetic protocol, and an exploration of their potential applications in modern drug discovery programs, aimed at researchers, scientists, and professionals in drug development.

Introduction: The Power of Three in Molecular Design

The strategic incorporation of specific structural motifs is a cornerstone of modern drug design, enabling the fine-tuning of a molecule's absorption, distribution, metabolism, and excretion (ADME) properties.[1] The oxetane-containing piperazine aldehyde scaffold is a prime example of such rational design, leveraging the distinct advantages of its three core components.

-

The Oxetane Moiety: This small, four-membered cyclic ether has gained significant traction in medicinal chemistry as a versatile tool for improving key drug-like properties.[2] Its incorporation can lead to increased aqueous solubility, enhanced metabolic stability, and a reduction in lipophilicity.[3][4] Notably, the strong electron-withdrawing nature of the oxetane's oxygen atom can significantly lower the basicity (pKa) of adjacent amines, a crucial feature for mitigating off-target effects such as hERG channel inhibition.[1] 3,3-disubstituted oxetanes, in particular, exhibit remarkable chemical stability, making them robust building blocks for complex syntheses.[2]

-

The Piperazine Ring: As one of the most prevalent N-heterocycles in approved drugs, the piperazine scaffold is a well-established and versatile component in medicinal chemistry.[5] It often serves as a linker or a basic center to enhance solubility and target engagement. However, the inherent basicity of the piperazine nitrogens can sometimes be a liability.

-

The Aldehyde Functionality: The aldehyde group is a highly versatile reactive handle in organic synthesis. Its ability to readily undergo a wide range of chemical transformations, most notably reductive amination, makes it an ideal anchor point for introducing molecular diversity.[3]

The combination of these three motifs into a single building block creates a powerful tool for drug discovery. The oxetane modulates the basicity of the piperazine, improving its drug-like properties, while the aldehyde provides a convenient point for diversification, allowing for the rapid exploration of chemical space.

Synthesis of an Oxetane-Containing Piperazine Aldehyde Building Block

A key challenge in accessing these valuable building blocks is the development of a robust and scalable synthetic route that preserves the integrity of the strained oxetane ring while incorporating the piperazine and aldehyde functionalities. The following multi-step synthesis is proposed, starting from commercially available materials and employing mild reaction conditions known to be compatible with the oxetane moiety.

Synthetic Scheme Overview

Caption: Proposed synthetic route to an oxetane-containing piperazine aldehyde.

Detailed Experimental Protocols

Step 1: Synthesis of (3-(Bromomethyl)oxetan-3-yl)methanol

-

Rationale: This initial step constructs the core 3,3-disubstituted oxetane ring. The use of sodium ethoxide provides a strong base to facilitate the intramolecular Williamson ether synthesis, forming the strained four-membered ring. This starting material provides two distinct functional handles for subsequent modifications.

-

Procedure: To a solution of sodium ethoxide, prepared by dissolving sodium (1.0 eq) in absolute ethanol, is added 2,2-bis(bromomethyl)propane-1,3-diol (1.0 eq) portion-wise at room temperature. The reaction mixture is stirred at room temperature for 12-16 hours. After completion, the solvent is removed under reduced pressure, and the residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to afford (3-(bromomethyl)oxetan-3-yl)methanol as a crude product, which can be purified by column chromatography.[6]

Step 2: Synthesis of tert-Butyl 4-((3-(hydroxymethyl)oxetan-3-yl)methyl)piperazine-1-carboxylate

-

Rationale: This step introduces the piperazine moiety. N-Boc-piperazine is used to ensure mono-alkylation and to protect one of the piperazine nitrogens, preventing side reactions in the subsequent oxidation step. Potassium carbonate is a mild base suitable for this nucleophilic substitution, minimizing the risk of oxetane ring opening.

-

Procedure: A mixture of (3-(bromomethyl)oxetan-3-yl)methanol (1.0 eq), N-Boc-piperazine (1.2 eq), and potassium carbonate (2.0 eq) in acetone is stirred at room temperature for 24 hours. The reaction is monitored by TLC. Upon completion, the inorganic salts are filtered off, and the filtrate is concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to yield tert-butyl 4-((3-(hydroxymethyl)oxetan-3-yl)methyl)piperazine-1-carboxylate.

Step 3: Synthesis of tert-Butyl 4-((3-formyloxetan-3-yl)methyl)piperazine-1-carboxylate

-

Rationale: This is the key oxidation step to generate the aldehyde. Dess-Martin periodinane (DMP) is a mild and highly selective oxidizing agent for converting primary alcohols to aldehydes.[7][8] It is known to be compatible with a wide range of sensitive functional groups, including N-protected amino alcohols, and proceeds without epimerization.[1][9] The reaction is typically fast and clean, proceeding at room temperature.

-

Procedure: To a solution of tert-butyl 4-((3-(hydroxymethyl)oxetan-3-yl)methyl)piperazine-1-carboxylate (1.0 eq) in dichloromethane (DCM) is added Dess-Martin periodinane (1.2 eq) portion-wise at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for 1-2 hours. The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate. The layers are separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to give the crude aldehyde. Purification by column chromatography affords the desired tert-butyl 4-((3-formyloxetan-3-yl)methyl)piperazine-1-carboxylate.

Step 4 (Optional): Deprotection to yield 3-((Piperazin-1-yl)methyl)oxetane-3-carbaldehyde

-

Rationale: For applications where the second nitrogen of the piperazine needs to be functionalized, the Boc protecting group can be readily removed under acidic conditions.

-

Procedure: The Boc-protected aldehyde is dissolved in a solution of trifluoroacetic acid (TFA) in DCM and stirred at room temperature for 1-2 hours. The solvent is then removed under reduced pressure, and the residue is co-evaporated with DCM to remove residual TFA. The resulting salt can be used directly or neutralized with a suitable base.

Potential Applications in Drug Discovery

The synthesized oxetane-containing piperazine aldehyde is a versatile building block with numerous potential applications in drug discovery, primarily centered around its use in library synthesis via reductive amination.

Reductive Amination for Library Generation

The aldehyde functionality is an excellent electrophile for reactions with primary and secondary amines. Reductive amination, a robust and high-yielding reaction, allows for the direct coupling of the oxetane-piperazine aldehyde with a diverse range of amines, leading to the rapid generation of large compound libraries.

Caption: Reductive amination workflow for library synthesis.

Experimental Protocol: General Procedure for Reductive Amination

-

To a solution of the oxetane-containing piperazine aldehyde (1.0 eq) and the desired amine (1.1 eq) in a suitable solvent such as dichloromethane or 1,2-dichloroethane is added sodium triacetoxyborohydride (1.5 eq). The reaction mixture is stirred at room temperature for 12-24 hours. Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The layers are separated, and the aqueous layer is extracted with the organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product can be purified by column chromatography or preparative HPLC.

Physicochemical Property Modulation

The strategic placement of the oxetane moiety is expected to confer favorable physicochemical properties to the resulting library members. The following table summarizes the anticipated impact of the oxetane ring on key drug-like parameters.

| Property | Anticipated Effect of Oxetane Moiety | Rationale |

| Aqueous Solubility | Increased | The polar nature of the oxetane ring enhances hydrophilicity.[3] |

| Lipophilicity (LogP/LogD) | Decreased | The oxetane is a more polar bioisostere for gem-dimethyl or carbonyl groups.[4] |

| Metabolic Stability | Increased | The oxetane ring is generally more resistant to metabolic oxidation compared to other common functionalities.[4] |

| Piperazine Basicity (pKa) | Decreased | The inductive electron-withdrawing effect of the oxetane oxygen reduces the basicity of the nearby piperazine nitrogens.[1] |

Exploration of New Chemical Space

The three-dimensional nature of the oxetane ring introduces conformational rigidity and a distinct vectorality to the molecules, allowing for the exploration of new and under-explored chemical space. This can lead to the discovery of novel binding modes and improved target selectivity.

Conclusion and Future Perspectives

Oxetane-containing piperazine aldehydes represent a novel and highly promising class of building blocks for medicinal chemistry. Their rational design combines the advantageous properties of the oxetane and piperazine motifs with the synthetic versatility of the aldehyde functionality. The synthetic route outlined in this guide provides a practical approach to accessing these valuable scaffolds. The subsequent application of these building blocks in parallel synthesis, particularly through reductive amination, offers a powerful strategy for the rapid generation of diverse compound libraries with improved drug-like properties. As the demand for novel and differentiated clinical candidates continues to grow, the strategic use of such innovative building blocks will undoubtedly play a crucial role in the future of drug discovery.

References

- 1. researchgate.net [researchgate.net]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Efficient and Highly Selective Oxidation of Primary Alcohols to Aldehydes by N-Chlorosuccinimide Mediated by Oxoammonium Salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Dess–Martin periodinane-mediated oxidation of the primary alcohol of cytidine into a carboxylic acid - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00240G [pubs.rsc.org]

- 5. Swern Oxidation [organic-chemistry.org]

- 6. connectjournals.com [connectjournals.com]

- 7. researchgate.net [researchgate.net]

- 8. air.unimi.it [air.unimi.it]

- 9. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]

Reactivity of the aldehyde group in 2-Methyl-2-(4-oxetan-3-yl-piperazin-1-yl)-propionaldehyde

An In-Depth Technical Guide to the Aldehyde Reactivity of 2-Methyl-2-(4-oxetan-3-yl-piperazin-1-yl)-propionaldehyde

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the chemical reactivity of the aldehyde functional group in this compound (CAS: 1575591-71-7). The molecule's unique architecture, featuring a sterically encumbered α-tertiary aldehyde, a nucleophilic piperazine ring, and a stable oxetane moiety, presents distinct challenges and opportunities in synthetic chemistry. This document elucidates the interplay of steric and electronic factors governing the aldehyde's behavior and furnishes field-proven protocols for its key transformations, including reductive amination, oxidation, reduction, and Wittig olefination. The insights and methodologies presented herein are intended to empower researchers in medicinal chemistry and drug development to effectively utilize this and structurally related scaffolds.

Molecular Architecture: A Triad of Influential Factors

The reactivity of the aldehyde group in this compound is not dictated by the carbonyl in isolation. Instead, it is a consequence of a complex interplay between its immediate steric environment and the electronic contributions of the distal piperazine and oxetane rings. Understanding this structural context is paramount for predicting reaction outcomes and designing successful synthetic strategies.

The Electrophilic Carbonyl Center

Like all aldehydes, the core reactivity stems from the polarized carbon-oxygen double bond, which renders the carbonyl carbon highly electrophilic and susceptible to attack by nucleophiles.[1][2] However, the degree of this reactivity is significantly modulated by adjacent structural features.

Dominant Steric Hindrance at the α-Position

The most defining structural feature is the quaternary carbon atom situated alpha to the aldehyde group, resulting from the two methyl substituents. This arrangement creates profound steric hindrance around the carbonyl carbon.

-

Shielding of the Electrophilic Site: The bulky dimethyl groups physically obstruct the trajectory of incoming nucleophiles, significantly slowing the rate of nucleophilic addition compared to unhindered aldehydes.[1][3]

-

Transition State Destabilization: Nucleophilic attack on a carbonyl carbon involves a change in hybridization from sp² (trigonal planar, ~120° bond angles) to sp³ (tetrahedral, ~109.5° bond angles).[1][4] For this molecule, the compression of the already bulky α-substituents in the tetrahedral transition state leads to significant torsional and steric strain, increasing the activation energy of the reaction.[4]

Electronic and Structural Influence of the Piperazine and Oxetane Moieties

While steric effects are dominant, the distal functional groups also contribute to the molecule's overall chemical personality.

-

Piperazine Ring: The piperazine nitrogen alpha to the propionaldehyde moiety acts as an electron-donating group through induction, which can slightly decrease the electrophilicity of the carbonyl carbon.[3] More importantly, the second nitrogen atom within the piperazine ring remains a basic and nucleophilic center, which can be a competing site for reaction under certain conditions, particularly with electrophiles or acids.

-

Oxetane Ring: The oxetane moiety is a polar, metabolically stable functional group often employed in medicinal chemistry as a bioisostere for gem-dimethyl or carbonyl groups to improve physicochemical properties like aqueous solubility.[5][6] While chemically robust under neutral or basic conditions, the strained four-membered ether ring is susceptible to Lewis acid-catalyzed ring-opening, a potential competing reaction pathway to consider when employing acidic reagents.[7][8]

Caption: Key structural factors influencing aldehyde reactivity.

Key Synthetic Transformations and Protocols

Given the significant steric hindrance, standard reaction conditions often prove ineffective. The following section details optimized protocols for common and synthetically valuable transformations of the aldehyde group in this specific molecular context.

Reductive Amination: A Cornerstone Reaction

Reductive amination is a powerful method for forming carbon-nitrogen bonds and is central to drug discovery efforts. For sterically hindered aldehydes, the choice of reducing agent is critical to avoid premature reduction of the aldehyde before imine formation can occur.[9] Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the reagent of choice as it is mild enough not to reduce the aldehyde but is highly effective at reducing the intermediate iminium ion.[10]

-

Reaction Setup: To a solution of this compound (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (0.1 M), add the desired primary amine (1.1 eq).

-

Imine Formation: Add acetic acid (1-2 eq) to catalyze imine formation. Stir the mixture at room temperature for 1-2 hours. Monitoring by TLC or LC-MS is recommended to confirm the consumption of the starting aldehyde.

-

Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture. Caution: Gas evolution may occur.

-

Reaction Progression: Stir the reaction at room temperature for 12-24 hours until the imine intermediate is fully consumed.

-

Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer with DCM (2x).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography to yield the desired tertiary amine.

Caption: Workflow for reductive amination of the hindered aldehyde.

Oxidation to a Carboxylic Acid

The oxidation of aldehydes to carboxylic acids is a fundamental transformation. For complex molecules with multiple functional groups, mild and selective conditions are necessary to avoid unwanted side reactions. A protocol utilizing Oxone® (potassium peroxymonosulfate) in a polar aprotic solvent like dimethylformamide (DMF) is highly effective and environmentally benign.[11][12]

-

Reaction Setup: Dissolve the aldehyde (1.0 eq) in DMF (0.2 M) in a round-bottom flask.

-

Oxidant Addition: Add Oxone® (2.0 eq) to the solution.

-

Reaction Progression: Stir the mixture vigorously at room temperature for 6-12 hours. Monitor the reaction by TLC or LC-MS.

-

Workup: Dilute the reaction mixture with water and extract with ethyl acetate (3x). Note: The product carboxylic acid may have some water solubility; acidification of the aqueous layer may be necessary to ensure complete extraction.

-

Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. The resulting carboxylic acid is often pure enough for subsequent steps, but can be further purified by chromatography or crystallization if needed.

Reduction to a Primary Alcohol

Reduction of the aldehyde to the corresponding primary alcohol is typically a straightforward reaction. Sodium borohydride (NaBH₄) is a mild and selective reagent suitable for this transformation, as it will not affect the oxetane ring or other common functional groups.[13]

-

Reaction Setup: Dissolve the aldehyde (1.0 eq) in methanol (MeOH) or ethanol (EtOH) (0.2 M) and cool the solution to 0 °C in an ice bath.

-

Reductant Addition: Add sodium borohydride (1.5 eq) slowly and portion-wise.

-

Reaction Progression: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.

-

Workup: Slowly add water to quench the excess NaBH₄. Remove the bulk of the organic solvent under reduced pressure.

-

Purification: Extract the aqueous residue with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate to yield the primary alcohol.

Carbon-Carbon Bond Formation: The Wittig Reaction Challenge

The Wittig reaction, which converts aldehydes to alkenes, is severely challenged by the steric hindrance of the target molecule.[14] Stabilized ylides (e.g., those containing an adjacent ester or ketone) often fail to react with sterically hindered ketones and aldehydes.[15] Non-stabilized ylides (e.g., Ph₃P=CH₂) are more reactive and offer a higher chance of success, though forcing conditions may be required.

-

Ylide Choice: A non-stabilized ylide, such as methylenetriphenylphosphorane (Ph₃P=CH₂), prepared in situ from its corresponding phosphonium salt and a strong base like n-butyllithium or potassium tert-butoxide, is the most likely to succeed.[15]

-

Reaction Conditions: Anhydrous THF or ether at temperatures ranging from 0 °C to reflux may be necessary.

-

Expected Outcome: Due to the severe steric hindrance, reaction times are expected to be long, and yields may be low to moderate. The Horner-Wadsworth-Emmons (HWE) reaction may be a viable alternative in cases where the Wittig reaction fails.[14]

Summary of Reactivity and Strategic Outlook

The aldehyde group in this compound is characterized by low reactivity towards nucleophilic addition due to severe steric hindrance. This property can be advantageous, preventing unwanted side reactions, but requires carefully selected, often potent, reagents or catalyzed pathways to achieve desired transformations.

| Reaction Type | Reagents | Feasibility / Key Considerations |

| Reductive Amination | Primary/Secondary Amine, NaBH(OAc)₃, AcOH | High. This is the most reliable transformation. The use of a mild reductant is key. |

| Oxidation | Oxone®, DMF | High. Mild and efficient method to access the corresponding carboxylic acid. |

| Reduction | NaBH₄, MeOH | High. Straightforward and high-yielding conversion to the primary alcohol. |

| Wittig Olefination | Ph₃P=CHR (non-stabilized ylide), n-BuLi | Challenging. Low to moderate yields expected. Requires highly reactive ylides. |

| Grignard Addition | RMgBr, THF | Very Low. Extremely difficult due to steric hindrance and the presence of the basic piperazine nitrogen. |

| Aldol Condensation | Base (e.g., NaOH) | Very Low. While α-hydrogens are present, steric hindrance makes self-condensation highly improbable under standard conditions.[16] |

For drug development professionals, the derivatives accessible from this aldehyde—amines, carboxylic acids, and alcohols—offer diverse vectors for modulating the scaffold's pharmacological and pharmacokinetic properties. The inherent stability of the aldehyde due to steric shielding may also be a desirable feature, reducing susceptibility to metabolic oxidation.

Conclusion

The synthetic chemistry of this compound is a compelling case study in steric control. While the α,α-disubstitution significantly dampens the intrinsic reactivity of the aldehyde, it does not render it inert. By understanding the dominant role of steric hindrance and selecting appropriate modern synthetic methodologies, researchers can effectively and selectively transform the aldehyde group into a variety of valuable functional motifs, paving the way for the exploration of new chemical space in drug discovery and development.

References

- 1. Khan Academy [khanacademy.org]

- 2. 2.3 Reactivities of Aldehydes and Ketones – Organic Chemistry II [kpu.pressbooks.pub]

- 3. brainkart.com [brainkart.com]

- 4. youtube.com [youtube.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]

- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 10. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 11. Facile Oxidation of Aldehydes to Acids and Esters with Oxone [organic-chemistry.org]

- 12. Facile oxidation of aldehydes to acids and esters with Oxone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Aldehyde - Oxidation, Reduction, Reactions | Britannica [britannica.com]

- 14. Wittig reaction - Wikipedia [en.wikipedia.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Aldol condensation - Wikipedia [en.wikipedia.org]

Spectroscopic Characterization of 2-Methyl-2-(4-(oxetan-3-yl)piperazin-1-yl)propanal: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for the novel heterocyclic compound, 2-Methyl-2-(4-(oxetan-3-yl)piperazin-1-yl)propanal. Designed for researchers, scientists, and professionals in drug development, this document offers a comprehensive examination of the structural elucidation of this compound using modern spectroscopic techniques. Given the scarcity of published experimental data, this guide leverages high-quality predicted spectroscopic data, contextualized with established principles from analogous structures, to provide a robust analytical framework.

Introduction to 2-Methyl-2-(4-(oxetan-3-yl)piperazin-1-yl)propanal

2-Methyl-2-(4-(oxetan-3-yl)piperazin-1-yl)propanal is a unique molecule featuring a sterically hindered aldehyde, a piperazine linker, and a strained oxetane ring.[1] Such a combination of functionalities suggests its potential as a versatile building block in medicinal chemistry, particularly in the synthesis of novel therapeutic agents.[1] The oxetane moiety is increasingly utilized as a bioisostere for gem-dimethyl and carbonyl groups, often improving metabolic stability and aqueous solubility. The piperazine core is a common scaffold in numerous approved drugs, valued for its ability to modulate physicochemical properties and interact with biological targets.[2]

Accurate structural confirmation and purity assessment are paramount in the drug discovery pipeline. Spectroscopic analysis provides the definitive fingerprint of a molecule, and a thorough understanding of its spectral characteristics is essential for its advancement in research and development.

Compound Properties:

| Property | Value |

| CAS Number | 1575591-71-7 |

| Molecular Formula | C₁₁H₂₀N₂O₂ |

| Molecular Weight | 212.29 g/mol [1] |

| IUPAC Name | 2-methyl-2-[4-(oxetan-3-yl)piperazin-1-yl]propanal |

Below is a diagram illustrating the workflow for the comprehensive spectroscopic analysis of this compound.

Caption: Workflow for Spectroscopic Analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms. For a molecule with distinct structural motifs like 2-Methyl-2-(4-(oxetan-3-yl)piperazin-1-yl)propanal, both ¹H and ¹³C NMR are indispensable.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring protons. The predicted chemical shifts are influenced by the electron-withdrawing and -donating effects of adjacent functional groups.

Predicted ¹H NMR Data:

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Aldehyde-H | 9.5 - 9.7 | Singlet (s) | 1H |

| Oxetane-CH₂ (O-CH₂) | 4.6 - 4.8 | Triplet (t) | 2H |

| Oxetane-CH₂ (C-CH₂) | 4.4 - 4.6 | Triplet (t) | 2H |

| Oxetane-CH | 3.4 - 3.6 | Quintet | 1H |

| Piperazine-CH₂ (adjacent to oxetane) | 2.5 - 2.7 | Multiplet (m) | 4H |

| Piperazine-CH₂ (adjacent to quaternary C) | 2.3 - 2.5 | Multiplet (m) | 4H |

| Methyl-H | 1.0 - 1.2 | Singlet (s) | 6H |

Interpretation:

-

Aldehyde Proton: The proton attached to the carbonyl carbon is expected to be the most downfield signal, typically appearing as a sharp singlet between 9.5 and 9.7 ppm due to the strong deshielding effect of the carbonyl group.

-

Oxetane Protons: The protons on the strained oxetane ring will exhibit distinct signals. The two methylene groups attached to the oxygen atom are expected to be diastereotopic and appear as triplets around 4.6-4.8 ppm. The methine proton, being adjacent to three other protons, will likely appear as a quintet in the 3.4-3.6 ppm range.

-

Piperazine Protons: The piperazine ring protons will present as two sets of multiplets in the aliphatic region. The protons on the carbons closer to the electron-withdrawing quaternary center will be slightly more deshielded than those adjacent to the oxetane-substituted nitrogen. Dynamic conformational changes of the piperazine ring can lead to broadness in these signals.[3]

-

Methyl Protons: The six equivalent protons of the two methyl groups on the quaternary carbon will appear as a sharp singlet at approximately 1.0-1.2 ppm, being the most upfield signal due to their shielded environment.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

Predicted ¹³C NMR Data:

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Aldehyde C=O | 200 - 205 |